Pan-VEGFR Equipotency: Comparable Inhibition of VEGFR-1, -2, and -3 Versus Vatalanib's VEGFR-3 Selectivity Gap
GW654652 inhibits VEGFR-1, VEGFR-2, and VEGFR-3 kinases with closely matched IC50 values, achieving fold-selectivity ratios relative to VEGFR-2 of only 5.3-fold (VEGFR-1) and 1.1-fold (VEGFR-3) . This contrasts with vatalanib (PTK787/ZK222584), for which the IC50 ratio for VEGFR-3 versus VEGFR-2 is approximately 18-fold . The near-equipotent pan-VEGFR profile of GW654652 ensures that all three VEGF receptor subtypes are simultaneously engaged at comparable drug concentrations, a property not provided by the clinically advanced comparator vatalanib.
| Evidence Dimension | Kinase inhibition potency and pan-VEGFR coverage (IC50 and fold-selectivity vs. VEGFR-2) |
|---|---|
| Target Compound Data | VEGFR-2 IC50 = 0.0023 ± 0.0008 µM; VEGFR-3 IC50 = 0.0025 ± 0.0005 µM (fold-selectivity = 1.1); VEGFR-1 IC50 = 0.0120 ± 0.0026 µM (fold-selectivity = 5.3) |
| Comparator Or Baseline | Vatalanib (PTK787): VEGFR-2 IC50 = 0.037 µM; VEGFR-3 IC50 ≈ 0.660 µM; VEGFR-3/VEGFR-2 selectivity ratio ≈ 18-fold |
| Quantified Difference | GW654652 VEGFR-3/VEGFR-2 selectivity ratio = 1.1 vs. vatalanib VEGFR-3/VEGFR-2 ratio = 18; approximately 16-fold improvement in VEGFR-3 equipotency. GW654652 VEGFR-2 absolute potency (0.0023 µM) is approximately 16-fold more potent than vatalanib VEGFR-2 (0.037 µM). |
| Conditions | Cell-free kinase inhibition assays using recombinant catalytic domains; IC50 values determined under standard ATP concentrations |
Why This Matters
Simultaneous engagement of VEGFR-1, -2, and -3 at equipotent concentrations is critical for complete blockade of VEGF-driven angiogenesis; procurement decisions for angiogenesis research or anti-cancer drug development should prioritise compounds with documented pan-VEGFR equipotency over those with significant receptor-subtype gaps.
- [1] Dev IK, Dornsife RE, Hopper TM, et al. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models. Br J Cancer. 2004;91(7):1391-1398. Table 2. doi:10.1038/sj.bjc.6602109. View Source
- [2] Wood JM, Bold G, Buchdunger E, et al. PTK787/ZK 222584, a novel and potent inhibitor of VEGF receptor tyrosine kinases, impairs VEGF-induced responses and tumor growth after oral administration. Cancer Res. 2000;60(8):2178-2189. PMID: 10786682. VEGFR-3 IC50 = 660 nM from vendor technical summary (Abcam, Selleck). View Source
